molecular formula C14H16N6O2 B262650 1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol

1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol

Cat. No. B262650
M. Wt: 300.32 g/mol
InChI Key: MWKRSRDHOMGKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK.

Mechanism of Action

The mechanism of action of 1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol involves the inhibition of the protein kinase BTK. BTK is a key regulator of B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell proliferation and differentiation. This compound binds to the active site of BTK and prevents its activation, leading to the suppression of B-cell signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol are mainly related to the inhibition of BTK. This inhibition can lead to the suppression of B-cell proliferation and differentiation, making it a potential therapeutic target for B-cell malignancies. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol in lab experiments include its selectivity for BTK and its potential therapeutic applications in B-cell malignancies and inflammatory diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol. One direction is to further investigate its potential therapeutic applications in B-cell malignancies and inflammatory diseases. Another direction is to study its potential toxicity and safety in animal models and clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, it may be useful to investigate the potential of this compound as a tool for studying B-cell signaling and differentiation.
Conclusion
In conclusion, 1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol is a chemical compound that has potential applications in scientific research. Its synthesis method involves the reaction of 4-(5-bromo-2-furyl)phenol with 1-(4-aminophenyl)-1H-tetrazole in the presence of a palladium catalyst. This compound has been shown to inhibit the activity of the protein kinase BTK, which is involved in B-cell receptor signaling. This inhibition can lead to the suppression of B-cell proliferation and differentiation, making it a potential therapeutic target for B-cell malignancies. Additionally, this compound has anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. Further research is needed to determine its safety and efficacy for therapeutic use, as well as its potential as a tool for studying B-cell signaling and differentiation.

Synthesis Methods

The synthesis of 1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol involves the reaction of 4-(5-bromo-2-furyl)phenol with 1-(4-aminophenyl)-1H-tetrazole in the presence of a palladium catalyst. The resulting compound is then treated with formaldehyde and sodium borohydride to obtain 1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol.

Scientific Research Applications

1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of the protein kinase BTK, which is involved in B-cell receptor signaling. This inhibition can lead to the suppression of B-cell proliferation and differentiation, making it a potential therapeutic target for B-cell malignancies.

properties

Product Name

1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol

Molecular Formula

C14H16N6O2

Molecular Weight

300.32 g/mol

IUPAC Name

1-[4-[5-[[(5-aminotetrazol-1-yl)amino]methyl]furan-2-yl]phenyl]ethanol

InChI

InChI=1S/C14H16N6O2/c1-9(21)10-2-4-11(5-3-10)13-7-6-12(22-13)8-16-20-14(15)17-18-19-20/h2-7,9,16,21H,8H2,1H3,(H2,15,17,19)

InChI Key

MWKRSRDHOMGKDX-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNN3C(=NN=N3)N)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(O2)CNN3C(=NN=N3)N)O

Origin of Product

United States

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